molecular formula C13H11ClN2O4S B2960699 methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate CAS No. 1008207-83-7

methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate

Cat. No.: B2960699
CAS No.: 1008207-83-7
M. Wt: 326.75
InChI Key: PNLQFJSQEJKGBE-UHFFFAOYSA-N
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Description

Methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring a fused imidazo-thiazole core. The structure includes a 3-chlorophenyl substituent at position 6, a ketone group at positions 5 and 7, and a methyl ester at position 2. The imidazo-thiazole scaffold is notable for its structural rigidity and ability to interact with biological targets through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

methyl 6-(3-chlorophenyl)-5,7-dioxo-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-20-12(18)11-16-9(6-21-11)10(17)15(13(16)19)8-4-2-3-7(14)5-8/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLQFJSQEJKGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of an imidazole ring fused with a thiazole moiety. The chlorophenyl group enhances its lipophilicity and potentially its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₃H₉ClN₂O₄S
Molecular Weight314.73 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-c][1,3]thiazoles exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial activity.

Anticancer Potential

Imidazole and thiazole derivatives have been investigated for their anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways or signal transduction. Research on related compounds has shown inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.

Case Studies

  • Study on Antimicrobial Activity : A study published in 2020 evaluated the antimicrobial properties of various thiazole derivatives. This compound was included in the screening and demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another investigation focused on the anticancer effects of imidazole derivatives found that similar compounds inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : It could inhibit key enzymes that facilitate disease progression.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate with related heterocyclic derivatives, focusing on structural features, synthesis routes, and biological activities.

Structural Analogues and Substitution Patterns

2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles Key Differences: These compounds replace the imidazo-thiazole core with a 1,3,4-thiadiazole ring. Activity: Compound 9b (IC₅₀ = 2.94 µM against HepG2) demonstrates that electron-withdrawing groups (e.g., chloro) enhance activity against hepatocellular carcinoma .

5-(4-Substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles

  • Key Differences : The thiazole ring here lacks the fused imidazole system. The diazenyl group at position 5 provides a planar geometry conducive to intercalation.
  • Activity : Compound 12a shows dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), suggesting that substituent flexibility improves broad-spectrum efficacy .

Thiazol-5-ylmethyl Derivatives (Pharmacopeial Forum 2017)

  • Key Differences : These derivatives feature a thiazole ring linked to a carbamate group, differing significantly in backbone complexity. The hydroperoxypropan-2-yl substituent in compound m introduces oxidative functionality, which may influence stability .

SAR Insights :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity, as seen in compound 9b .
  • Fused ring systems (e.g., imidazo-thiazole) may improve metabolic stability compared to monocyclic thiazoles.
  • Ester vs. carbamate : The methyl ester in the target compound could offer better solubility than carbamates, which are prone to hydrolysis .

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